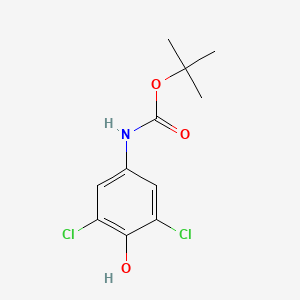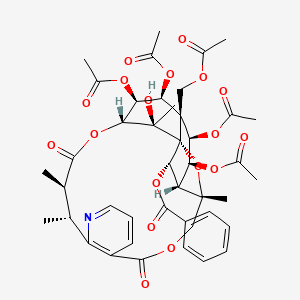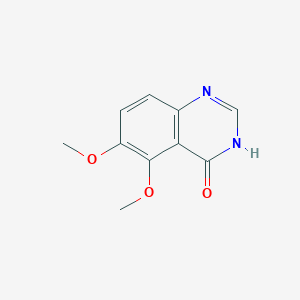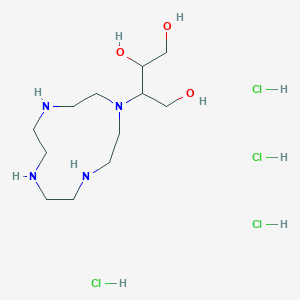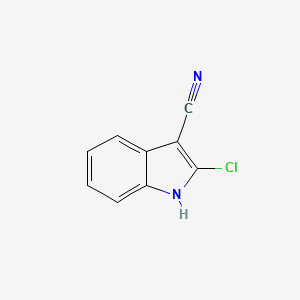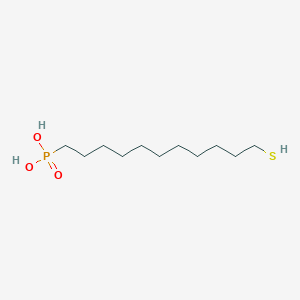
(11-Mercapto-undecanyl)-phosphonic acid
Descripción general
Descripción
(11-Mercapto-undecanyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and a mercapto group attached to an undecanyl chain
Aplicaciones Científicas De Investigación
(11-Mercapto-undecanyl)-phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors, surface coatings, and nanomaterials.
Mecanismo De Acción
Target of Action
The primary target of (11-Mercapto-undecanyl)-phosphonic acid, also known as 11-SULFANYLUNDECYLPHOSPHONIC ACID, is the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the fatty acid synthesis pathway .
Mode of Action
The compound interacts with its target enzyme by binding to its active site. This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway. This pathway is responsible for the production of fatty acids, which are essential components of cell membranes and are involved in various cellular processes . The inhibition of the 3-oxoacyl-[acyl-carrier-protein] synthase 3 enzyme by this compound disrupts this pathway, potentially leading to downstream effects such as altered cell membrane integrity and function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its disruption of the fatty acid synthesis pathway. This could potentially lead to changes in cell membrane composition and function, affecting cellular processes that depend on these membranes. The specific effects would depend on the type of cell and the extent of pathway disruption .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (11-Mercapto-undecanyl)-phosphonic acid typically involves the reaction of 11-bromo-undecane with thiourea to form 11-mercapto-undecane, which is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions often include:
Step 1: 11-bromo-undecane + thiourea → 11-mercapto-undecane
Step 2: 11-mercapto-undecane + phosphorus trichloride + water → this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: (11-Mercapto-undecanyl)-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acid derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydrogen atoms in the mercapto and phosphonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or acyl substituted phosphonic acids.
Comparación Con Compuestos Similares
(11-Mercapto-undecanyl)-phosphonic acid can be compared with other similar compounds, such as:
(11-Mercapto-undecanyl)-sulfonic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group. It has different reactivity and applications.
(11-Mercapto-undecanyl)-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
(11-Mercapto-undecanyl)-phosphine oxide: Features a phosphine oxide group, which affects its binding and catalytic properties.
Uniqueness: The presence of both a mercapto group and a phosphonic acid group in this compound provides a unique combination of reactivity and binding capabilities, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
11-sulfanylundecylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c12-15(13,14)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLGFBKKMPMGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776830 | |
| Record name | (11-Sulfanylundecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156125-36-9 | |
| Record name | (11-Sulfanylundecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156125-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




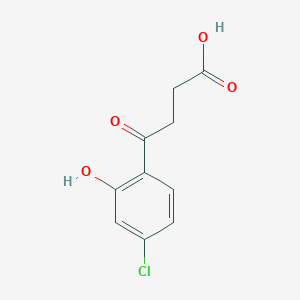
![[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B3243302.png)
